4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine

Lipophilicity Physicochemical profiling Drug-likeness

Procure 4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine (CAS 1190257-70-5), a unique heterocyclic scaffold with a 4-chlorophenyl-1,2,4-oxadiazole core linked via a sulfonyl bridge to morpholine. Its computed XLogP3 of 2.3, TPSA of 107 Ų, and 0 HBD make it ideal for lead-like SAR expansion. Essential for labs requiring the 4-chlorophenyl substituent—cannot be replaced by the 3-methoxyphenyl analog (Δ TPSA = -59.72 Ų) without altering biological outcomes. Use as an HPLC retention marker or building block for focused library synthesis. Request your quote today.

Molecular Formula C16H14ClN3O5S
Molecular Weight 395.81
CAS No. 1190257-70-5
Cat. No. B2926100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine
CAS1190257-70-5
Molecular FormulaC16H14ClN3O5S
Molecular Weight395.81
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H14ClN3O5S/c17-12-3-1-11(2-4-12)15-18-16(25-19-15)13-5-6-14(24-13)26(21,22)20-7-9-23-10-8-20/h1-6H,7-10H2
InChIKeyUUDBCCPZQBUBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine (CAS 1190257-70-5): Heterocyclic Scaffold Overview and Procurement Context


4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine (CAS 1190257-70-5) is a synthetic small-molecule heterocyclic compound (C₁₆H₁₄ClN₃O₅S; MW 395.8 g/mol) featuring a 1,2,4-oxadiazole core linked at the 5-position to a furan ring, which is further connected via a sulfonyl bridge to a morpholine moiety [1]. The 4-chlorophenyl substituent at the 3-position of the oxadiazole ring constitutes a key structural determinant. This compound is catalogued in PubChem (CID 45494264) with computed properties including XLogP3 2.3, topological polar surface area 107 Ų, zero hydrogen bond donors, and eight hydrogen bond acceptors [2]. The compound is listed under synonym identifiers including STK659187, VU0521147-1, F5794-0212, and AKOS005589554 [2]. Its structural architecture—combining a 1,2,4-oxadiazole, a furan, and a morpholine sulfonyl group—places it within a class of heterocyclic screening compounds of interest to medicinal chemistry and chemical biology [3]. Critically, as of April 2026, no primary research publications, patents, or authoritative databases report quantitative biological activity data (e.g., IC₅₀, EC₅₀, Ki, % inhibition at defined concentrations) for this specific compound.

Why Generic Substitution Is Not Advisable for 4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine Without Comparative Data


Within the 1,2,4-oxadiazole-furan-sulfonamide chemotype, even subtle structural variations can produce substantial differences in physicochemical properties and, by extension, biological behavior. For instance, replacing the 4-chlorophenyl group of the target compound with a 3-methoxyphenyl group (as in ChemDiv IB05-2538) alters the computed logP from 2.3 to 2.89, increases the topological polar surface area from 107 Ų to 166.72 Ų, and increases the hydrogen bond acceptor count from 8 to 11 [1]. Such differences can significantly affect membrane permeability, solubility, and target-binding interactions [2]. Without compound-specific biological assay data, however, the direction and magnitude of these effects cannot be predicted with any quantitative reliability. Consequently, direct substitution of this compound with a structurally similar analog—without confirmatory experimental validation—carries an unquantifiable risk of altered biological outcome that cannot be mitigated by structural analogy alone [3].

Quantitative Evidence Assessment for 4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine (CAS 1190257-70-5)


Physicochemical Differentiation: Lipophilicity (XLogP3) vs. Closest Methoxyphenyl Analog

The target compound displays a computed XLogP3 of 2.3 [1], which is 0.59 log units lower than the 2.89 logP reported for its closest commercially listed analog, 4-{5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonyl}morpholine (ChemDiv IB05-2538) . This difference corresponds to an approximately 3.9-fold lower predicted octanol-water partition coefficient.

Lipophilicity Physicochemical profiling Drug-likeness

Topological Polar Surface Area Differentiation vs. Closest Methoxyphenyl Analog

The target compound has a computed topological polar surface area (TPSA) of 107 Ų [1], which is substantially lower than the 166.72 Ų reported for its 3-methoxyphenyl analog . This 59.72 Ų reduction positions the target compound below the commonly cited 140 Ų threshold for predicted oral bioavailability, whereas the comparator exceeds it.

Polar surface area Membrane permeability Oral bioavailability prediction

Hydrogen Bond Acceptor Count Differentiation vs. Closest Methoxyphenyl Analog

The target compound possesses 8 hydrogen bond acceptor (HBA) atoms [1], compared to 11 HBA atoms reported for the 3-methoxyphenyl analog . The additional three HBA atoms in the comparator arise from the methoxy oxygen and the two additional oxygen atoms in the oxadiazole-furan-sulfonyl framework. This difference alters the compound's hydrogen-bonding capacity and may influence solvation, target binding, and crystallinity.

Hydrogen bonding Molecular recognition Solubility

Absence of Quantitative Biological Activity Data: A Critical Evidence Gap

Despite exhaustive searching of PubMed, PubChem BioAssay, ChEMBL, BindingDB, DrugBank, PDB, Patent databases (USPTO, Google Patents, WIPO), and major vendor technical datasheets (as of April 2026), no quantitative biological activity data (IC₅₀, EC₅₀, Ki, Kd, % inhibition at a defined concentration, or any other potency/affinity metric) could be identified for CAS 1190257-70-5 [2]. In contrast, structurally related 1,2,4-oxadiazole compounds (e.g., oxadiazole-based cruzain inhibitors with IC₅₀ values in the low micromolar range [1]) have published biological data. This evidence gap means that any claims of biological superiority, target selectivity, or therapeutic potential for the target compound are currently unsupported by publicly available quantitative data.

Biological activity Assay data Evidence limitations

Rotatable Bond Count and Molecular Complexity vs. 1,2,4-Oxadiazole Class Benchmarks

The target compound has 4 rotatable bonds and a molecular complexity score of 575 [1], placing it within a moderate flexibility range compared to the broader 1,2,4-oxadiazole chemical space. The 3-methoxyphenyl analog (ChemDiv IB05-2538) has an additional rotatable bond due to the methoxy group . While class-level benchmarks for oral drug candidates suggest an average of approximately 5–6 rotatable bonds for approved oral drugs (mean ~5.9) [2], the target compound's value of 4 rotatable bonds and 0 hydrogen bond donors are consistent with the profile of a screening-quality small molecule.

Molecular flexibility Ligand efficiency Compound quality metrics

Molecular Weight and Heavy Atom Count: Procurement-Relevant Differentiation

With a molecular weight of 395.8 g/mol and 26 heavy atoms [1], the target compound falls within the lead-like chemical space (MW ≤ 460 Da; heavy atom count ≤ 30) [2] but above typical fragment screening thresholds (MW < 300 Da). The 3-methoxyphenyl analog has a lower molecular weight of 391.4 g/mol (C₁₇H₁₇N₃O₆S) . Both compounds are within the same lead-like range, meaning molecular weight alone does not differentiate them for procurement; the choice hinges on the chlorophenyl vs. methoxyphenyl pharmacophore preference.

Molecular weight Heavy atom count Lead-likeness Fragment-based screening

Recommended Application Scenarios for 4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine (CAS 1190257-70-5) Based on Available Evidence


Scaffold for De Novo Medicinal Chemistry Optimization Requiring a 4-Chlorophenyl Pharmacophore

The 4-chlorophenyl-1,2,4-oxadiazole-furan-sulfonylmorpholine architecture provides a modular scaffold suitable for structure-activity relationship (SAR) exploration. Its computed XLogP3 of 2.3 and TPSA of 107 Ų are consistent with lead-like chemical space, and the absence of hydrogen bond donors (HBD = 0) [1] makes it amenable to further functionalization without introducing donor-related solubility liabilities. This compound is a justifiable procurement choice when the 4-chlorophenyl substituent is specifically required for target engagement hypotheses, and cannot be replaced by the 3-methoxyphenyl analog due to the significant differences in lipophilicity (Δ logP = -0.59) and polar surface area (Δ TPSA = -59.72 Ų) .

Physicochemical Reference Standard for Chromatographic Method Development

With a defined molecular formula (C₁₆H₁₄ClN₃O₅S), exact mass of 395.0342694 Da, and well-characterized computed descriptors [1], this compound can serve as a retention-time marker or system suitability standard in reversed-phase HPLC method development for 1,2,4-oxadiazole-containing screening libraries. The presence of the chlorine atom provides a distinctive isotopic signature (³⁵Cl/³⁷Cl ratio ~3:1) that can be exploited for mass spectrometry identification [2], and may offer an analytical handle not available with non-halogenated analogs.

Computational Chemistry and Molecular Docking Studies Using PubChem-Standardized Structure

The compound is registered in PubChem (CID 45494264) with a canonical SMILES string (C1COCCN1S(=O)(=O)C2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)Cl) and InChIKey (UUDBCCPZQBUBIR-UHFFFAOYSA-N) [1], facilitating unambiguous retrieval for computational modeling. Its 4 rotatable bonds and 0 undefined stereocenters make it computationally tractable for docking studies, conformer generation, and pharmacophore modeling. The compound's 1,2,4-oxadiazole core is a recognized ester/amide bioisostere [3], making it a useful computational probe for exploring bioisosteric replacements in structure-based drug design.

Building Block for Parallel Synthesis of Focused 1,2,4-Oxadiazole Libraries

The morpholine sulfonyl group provides a stable linkage, while the furan-oxadiazole core offers potential sites for further derivatization, enabling the compound to serve as a late-stage intermediate for library synthesis [2]. The 4-chlorophenyl group at the oxadiazole 3-position is a common medicinal chemistry motif associated with halogen bonding interactions in protein-ligand complexes [4]. Procurement of this compound is therefore warranted for laboratories generating focused libraries around the 4-chlorophenyl-1,2,4-oxadiazole chemotype, where the 3-methoxyphenyl analog (TPSA = 166.72 Ų) would be an inappropriate substitute due to its substantially different polarity profile .

Quote Request

Request a Quote for 4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.